molecular formula C18H22N2O3S2 B5001021 N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

Numéro de catalogue B5001021
Poids moléculaire: 378.5 g/mol
Clé InChI: PBVWVUSFUCIUTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. In recent years, there has been increasing interest in the development of new drugs for the treatment of cancer, and MPT0B392 has shown promising results in preclinical studies.

Mécanisme D'action

The mechanism of action of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for the growth and survival of cancer cells. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is its relatively low toxicity compared to other anticancer agents. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its poor solubility, which may limit its efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide. These include further preclinical studies to better understand its mechanism of action and to optimize its efficacy. Clinical trials will also be needed to determine the safety and efficacy of this compound in humans. Additionally, studies to improve the solubility of this compound may lead to the development of more effective formulations of the compound.

Méthodes De Synthèse

The synthesis of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This is followed by the reaction of the resulting compound with 2-[(3-methylbenzyl)thio]ethylamine to form the intermediate compound 4-nitrophenyl-{2-[(3-methylbenzyl)thio]ethyl}amine. The final step involves the reaction of the intermediate compound with sulfuryl chloride to form this compound.

Applications De Recherche Scientifique

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

Propriétés

IUPAC Name

N-[4-[2-[(3-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-4-3-5-16(12-14)13-24-11-10-19-25(22,23)18-8-6-17(7-9-18)20-15(2)21/h3-9,12,19H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVWVUSFUCIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.